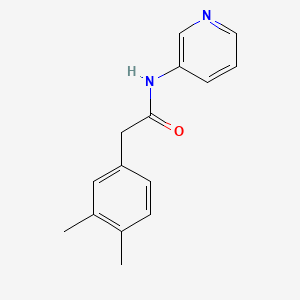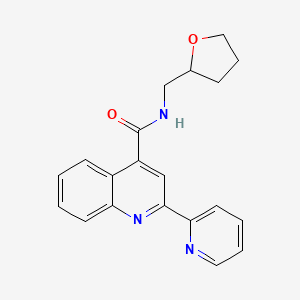![molecular formula C22H22N4O2 B4444445 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B4444445.png)
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenylpyridazine
Overview
Description
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenylpyridazine, also known as BRL-15572, is a pyridazine-based compound that has been extensively studied for its potential pharmacological applications. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a key target for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenylpyridazine involves the selective blockade of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. This receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward and motivation processing. By blocking the D3 receptor, this compound may reduce the reinforcing effects of drugs of abuse and improve cognitive function in patients with psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical studies. These effects include the reduction of drug-seeking behavior, the improvement of cognitive function, and the alleviation of symptoms of psychosis and movement disorders. The compound has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA.
Advantages and Limitations for Lab Experiments
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenylpyridazine has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D3 receptor, its well-characterized mechanism of action, and its ability to produce consistent and reproducible effects in preclinical models. However, the compound also has some limitations, including its poor solubility in aqueous solutions, its potential for off-target effects, and its limited availability and high cost.
Future Directions
There are several future directions for research on 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenylpyridazine, including the development of more efficient synthesis methods and purification techniques, the optimization of dosing regimens and administration routes, and the evaluation of the compound's safety and efficacy in clinical trials. Additionally, further studies are needed to investigate the potential applications of this compound in other neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. Finally, the compound's potential for use in combination therapies and its effects on other neurotransmitter systems should also be explored.
Scientific Research Applications
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenylpyridazine has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. The compound has been shown to selectively block the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By targeting this receptor, this compound may help to reduce drug-seeking behavior, improve cognitive function, and alleviate symptoms of psychosis and movement disorders.
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-2-4-18(5-3-1)19-7-9-22(24-23-19)26-12-10-25(11-13-26)15-17-6-8-20-21(14-17)28-16-27-20/h1-9,14H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSOPUCUSPOLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4444396.png)
![4-ethoxy-N-[3-(2-ethyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4444399.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4444406.png)

![1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4444422.png)
![2-(4-{[(2-methoxybenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4444430.png)
![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4444431.png)
![N-[2-(aminocarbonyl)phenyl]-2-ethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4444438.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4444448.png)


![4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4444458.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4444466.png)
